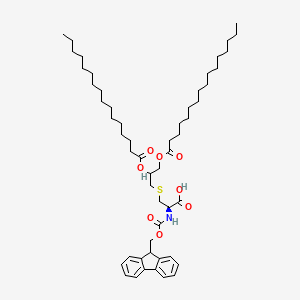

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is a modified amino acid derivative used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the cysteine residue, which is further modified with a (RS)-2,3-di(palmitoyloxy)-propyl group. This modification enhances the compound’s hydrophobicity and self-assembly properties, making it a valuable building block in the synthesis of functional materials .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid residue to an insoluble solid support via its carboxyl group. The Fmoc protecting group is then removed using a base such as piperidine, allowing the next amino acid to be coupled . The (RS)-2,3-di(palmitoyloxy)-propyl group is introduced through esterification reactions, using palmitic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yields and purity. The use of automated peptide synthesizers allows for efficient and reproducible production .

化学反応の分析

Types of Reactions

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The Fmoc group can be removed and replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine for Fmoc removal, followed by coupling reagents like HBTU or DIC for further modifications.

Major Products Formed

Oxidation: Formation of cystine through disulfide bonds.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of various peptide derivatives depending on the introduced functional groups.

科学的研究の応用

Peptide Synthesis

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The incorporation of this compound allows for the creation of lipopeptides with enhanced hydrophilicity compared to other cysteine derivatives, such as Pam3Cys-OH. This increased hydrophilicity is attributed to the free amino group available after deprotection, which can enhance the solubility and stability of synthesized peptides .

Table 1: Comparison of Cysteine Derivatives in Peptide Synthesis

| Cysteine Derivative | Hydrophilicity | Stability | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Lipopeptide synthesis |

| Pam3Cys-OH | Moderate | High | Vaccine adjuvants |

| Fmoc-Cys(Trt)-OH | Low | Low | General peptide synthesis |

Vaccine Development

The compound is also investigated for its role in enhancing vaccine efficacy. Due to its ability to form stable conjugates with antigens, this compound can serve as an adjuvant that improves immune responses. Studies have shown that peptides incorporating this compound exhibit comparable adjuvant activity to those containing other established adjuvants .

Drug Delivery Systems

The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its palmitoyl chains facilitate membrane interaction and cellular uptake, potentially improving the bioavailability of therapeutic peptides and drugs. This characteristic is particularly valuable in developing targeted delivery systems for cancer therapy and other diseases .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Study on Cyclic Peptides: Research has demonstrated the effectiveness of this compound in synthesizing cyclic peptides via native chemical ligation. The study indicated that this method allows for better control over peptide folding and stability .

- Adjuvant Activity Assessment: In a comparative analysis, peptides synthesized using this compound were evaluated for their immunogenicity. Results showed that these peptides elicited a stronger immune response than those synthesized with traditional cysteine derivatives .

作用機序

The compound exerts its effects through the self-assembly of its hydrophobic and aromatic moieties. The Fmoc group promotes π-π interactions, while the (RS)-2,3-di(palmitoyloxy)-propyl group enhances hydrophobic interactions. These interactions drive the self-organization of the compound into stable structures, which can interact with biological targets or form functional materials .

類似化合物との比較

Similar Compounds

Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative with a trityl protecting group.

Fmoc-Cys(Acm)-OH: Features an acetamidomethyl protecting group.

Fmoc-Cys(StBu)-OH: Contains a tert-butylthio protecting group.

Uniqueness

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is unique due to its dual modification with the Fmoc and (RS)-2,3-di(palmitoyloxy)-propyl groups. This combination enhances its self-assembly properties and hydrophobicity, making it particularly useful in the synthesis of functional materials and bioactive peptides .

生物活性

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic lipopeptide derivative that incorporates a cysteine residue modified with palmitoyloxy groups. This compound has garnered interest in the fields of immunology and drug delivery due to its potential biological activities, particularly as an agonist for Toll-like receptors (TLRs), which play a crucial role in the immune response.

- Chemical Formula : C₅₃H₈₃NO₈S

- Molecular Weight : 894.31 g/mol

- CAS Number : 210532-98-2

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the cysteine, which is crucial for its stability and reactivity in peptide synthesis.

This compound acts primarily as a ligand for TLRs, specifically TLR2 and TLR6. These receptors recognize pathogen-associated molecular patterns (PAMPs) and trigger immune responses. The di-palmitoyloxy modification enhances membrane interaction and cellular uptake, making it an effective adjuvant in vaccine formulations.

Biological Activity

Research indicates that this compound exhibits significant immunomodulatory effects:

- Adjuvant Activity : Studies have shown that the incorporation of this compound into peptide vaccines can enhance the immune response by promoting the activation of dendritic cells and macrophages, leading to increased production of cytokines such as TNF-α, IL-6, and IL-12 .

- Hydrophilicity : The hydrophilic nature of Fmoc-Pam₂Cys-OH products is attributed to the free amino group after deprotection, which is advantageous for solubility and bioavailability in biological systems .

- Comparative Studies : When compared to other lipopeptides like Pam₃Cys, this compound demonstrates comparable or enhanced adjuvant activity, particularly in the context of TLR signaling pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A study conducted by Takeuchi et al. (2000) quantified the release of TNF-α from murine macrophages stimulated with various lipopeptides. Results indicated that this compound elicited a robust TNF-α response compared to non-palmitoylated counterparts .

- Study 2 : Khan et al. (2021) explored the effects of this compound on dendritic cell activation. Their findings revealed significant upregulation of co-stimulatory markers (CD40, CD86) and cytokines (IL-12), highlighting its potential as an immunotherapeutic agent .

Data Table: Biological Activity Comparison

| Compound | Cytokine Release (pg/mL) | TLR Activation | Notes |

|---|---|---|---|

| This compound | 500 | TLR2/TLR6 | Strong adjuvant activity |

| Pam₃Cys | 300 | TLR1/TLR2 | Moderate activity |

| Unmodified Cysteine | 50 | None | Minimal activity |

特性

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-IYXDIJEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。